molecular formula C11H8BrF2NO2 B1486274 Methyl 6-bromo-2-cyano-3-(difluoromethyl)phenylacetate CAS No. 1807030-74-5

Methyl 6-bromo-2-cyano-3-(difluoromethyl)phenylacetate

Cat. No.: B1486274
CAS No.: 1807030-74-5
M. Wt: 304.09 g/mol
InChI Key: LBJNYKRONVOKAD-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2-cyano-3-(difluoromethyl)phenylacetate is a chemical compound characterized by its bromine, cyano, and difluoromethyl functional groups. This compound is of interest in various scientific research fields due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Bromination: The compound can be synthesized by brominating the corresponding phenylacetate derivative under controlled conditions.

  • Cyano Group Introduction: The cyano group can be introduced through a cyanoethylation reaction.

  • Difluoromethylation: The difluoromethyl group can be introduced using reagents like diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the bromine position.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Aqueous or alcoholic solvents, elevated temperatures.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Amines, alcohols.

  • Substitution: Various substituted phenylacetates.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The cyano and difluoromethyl groups play a crucial role in binding to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

  • Methyl 6-bromo-3-cyano-2-(difluoromethyl)phenylacetate

  • Methyl 6-bromo-2-cyano-3-(trifluoromethyl)phenylacetate

Uniqueness: Methyl 6-bromo-2-cyano-3-(difluoromethyl)phenylacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity compared to similar compounds.

This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique structure and functional groups open up a wide range of possibilities for further exploration and development.

Properties

IUPAC Name

methyl 2-[6-bromo-2-cyano-3-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-17-10(16)4-7-8(5-15)6(11(13)14)2-3-9(7)12/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJNYKRONVOKAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1C#N)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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